3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-tert-butylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-12-6-8-13(9)7-4-5-11/h6,8H,4-5,7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUHCLAMDEOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CN1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1368221-87-7 | |
| Record name | 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Directed ortho-Metalation Strategy
A directed lithiation approach enables regioselective functionalization of imidazole at the 2-position.
- N-Protection : The 1-position nitrogen is protected with a trimethylsilyl (TMS) group via reaction with chlorotrimethylsilane in the presence of a base (e.g., NaH).
- Lithiation : Treatment with lithium diisopropylamide (LDA) at –78°C deprotonates the 2-position, forming a lithiated intermediate.
- Electrophilic Quenching : Reaction with tert-butyl chloride introduces the tert-butyl group.
- Deprotection : Removal of the TMS group using tetrabutylammonium fluoride (TBAF) yields 2-tert-butyl-1H-imidazole.
Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | TMSCl, NaH, THF, 0°C | 85 |
| 2 | LDA, THF, –78°C | – |
| 3 | tert-BuCl, –78°C → RT | 60 |
| 4 | TBAF, THF, RT | 90 |
Multi-Component Cyclization
The Debus-Radziszewski reaction offers an alternative route by condensing a diketone, aldehyde, and ammonia. For tert-butyl incorporation:
- Glyoxal derivative : Use tert-butylglyoxal as the diketone component.
- Ammonia and formaldehyde : Facilitate imidazole ring formation.
Limitations : Poor regiocontrol and competing side reactions reduce yields (<30%).
N-Alkylation with Propan-1-amine
Direct Alkylation of 2-tert-Butyl-1H-imidazole
The 1-position nitrogen undergoes alkylation with 3-bromopropylamine under basic conditions:
- Reaction Setup :
- 2-tert-Butyl-1H-imidazole (1 eq), 3-bromopropylamine hydrobromide (1.2 eq), K2CO3 (2 eq) in DMF.
- Heated at 80°C for 12 h.
- Workup :
- Neutralization with aqueous HCl, extraction with ethyl acetate, and column chromatography (SiO2, CH2Cl2/MeOH 9:1).
Mitsunobu Reaction for Improved Efficiency
To circumvent low yields from direct alkylation, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3):
- Substrates :
- 2-tert-Butyl-1H-imidazole (1 eq), 3-hydroxypropan-1-amine (1.5 eq).
- Conditions :
- DEAD (1.2 eq), PPh3 (1.2 eq), THF, 0°C → RT, 24 h.
A streamlined approach combines imidazole ring formation and side-chain introduction:
- Cyclocondensation :
- tert-Butylglyoxal (1 eq), 3-aminopropylamine (1 eq), ammonium acetate (2 eq) in ethanol.
- Refluxed at 80°C for 8 h.
- In situ Alkylation :
- Addition of methyl iodide (1.2 eq) to quaternize the 3-amine, followed by reduction with NaBH4.
Characterization and Analytical Data
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3) : δ 1.42 (s, 9H, tert-Bu), 1.85 (quint, J = 6.8 Hz, 2H, CH2), 2.72 (t, J = 6.8 Hz, 2H, NH2CH2), 3.95 (t, J = 6.8 Hz, 2H, NCH2), 6.90 (s, 1H, imidazole-H4), 7.40 (s, 1H, imidazole-H5).
- 13C NMR (100 MHz, CDCl3) : δ 29.3 (tert-Bu CH3), 31.5 (Cq tert-Bu), 38.2 (CH2NH2), 50.1 (NCH2), 119.8 (C4), 137.6 (C5), 154.2 (C2).
Chromatographic Purity
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30, 1.0 mL/min).
Chemical Reactions Analysis
Types of Reactions
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound has been investigated for its potential in drug development, particularly in targeting specific enzymes and receptors. Its structural features allow it to interact effectively with biological targets, making it a candidate for the synthesis of new pharmaceuticals.
Case Study: Neurodegenerative Disorders
Research has highlighted the efficacy of imidazole derivatives in treating neurodegenerative diseases. For instance, compounds similar to 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine have shown promise in inhibiting the production of amyloid-beta peptides associated with Alzheimer's disease. A patent outlines the use of imidazole compounds for treating such disorders, demonstrating their therapeutic potential .
Materials Science
Synthesis of Advanced Materials
In materials science, this compound is explored for creating novel materials with enhanced properties. Its ability to form coordination complexes can be utilized in developing conductive polymers and catalysts.
Data Table: Properties of Imidazole-Based Materials
| Property | Value | Application |
|---|---|---|
| Conductivity | Varies (dependent on matrix) | Electronic devices |
| Thermal Stability | High | High-temperature applications |
| Catalytic Activity | Moderate | Chemical synthesis |
Catalysis
Phase Transfer Catalysts
The compound's imidazole ring makes it suitable for use as a phase transfer catalyst in organic reactions. Its ability to facilitate the transfer of reactants between different phases can enhance reaction efficiency.
Case Study: Organic Synthesis
In a study focusing on the synthesis of complex organic molecules, this compound was employed as a catalyst. The results indicated improved yields compared to traditional catalysts, showcasing its effectiveness in promoting chemical reactions .
Mechanism of Action
The mechanism of action of 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This can lead to inhibition or activation of biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine
- Structural Difference : Lacks the tert-butyl group at the imidazole 2-position.
- Synthesis : Prepared via reactions of imidazole derivatives with paraformaldehyde and N-substituted piperidones under acidic conditions (65–68% yields) .
- Properties : Higher water solubility due to the absence of the hydrophobic tert-butyl group. The amine group enables salt formation, enhancing solubility in polar solvents.
- Applications: Used as a ligand in bispidinone complexes (e.g., with β-cyclodextrin for encapsulation) and in synthesizing carbazole derivatives as dopamine D3 receptor antagonists .
- Key Data: Property Value/Note Molecular Weight 139.18 g/mol Solubility High in polar solvents (e.g., MeOH) Biological Activity Intermediate for bioactive molecules
1-(1H-Benzimidazol-2-yl)-3-(methylthio)propan-1-amine (B3)
- Structural Difference : Benzimidazole core (fused benzene-imidazole) with a methylthio (-SMe) group on the propylamine chain.
- Synthesis : Derived from substituted 1H-indole-2-carboxylic acids via multi-step condensation reactions .
- Properties : Increased aromaticity from benzimidazole enhances π-π interactions. The methylthio group introduces electron-withdrawing effects, altering electronic distribution.
- Applications : Corrosion inhibitor for carbon steel in acidic environments; quantum chemical studies correlate electronic properties with inhibition efficiency .
- Key Data: Property Value/Note Molecular Weight 221.32 g/mol Inhibition Efficiency (1 M HCl) >90% at 10⁻³ M concentration Electronic Features High HOMO-LUMO gap for stability
3-(1H-Imidazol-2-yl)propan-1-amine
- Structural Difference : Imidazole ring connected at the 2-position (vs. 1-position in the target compound).
- Properties : Altered hydrogen-bonding capacity due to 2-position linkage; reduced steric hindrance compared to the tert-butyl derivative.
- Applications: Potential ligand in coordination chemistry; structural analog in bioactive molecule synthesis .
- Key Data: Property Value/Note Molecular Weight 125.17 g/mol Basicity Higher pKa due to 2-position linkage
N-(4-(1,4-Oxazepan-3-yl)benzyl)-3-(1H-imidazol-1-yl)propan-1-amine
- Structural Difference : Modified amine chain with a benzyl-oxazepan group.
- Synthesis : Condensation of 3-(1H-imidazol-1-yl)propan-1-amine with 4-(diethoxymethyl)benzaldehyde (21% yield) .
- Properties : Enhanced molecular complexity for targeted binding; oxazepan moiety introduces conformational flexibility.
- Applications : Investigated in automated organic synthesis platforms for drug discovery .
Biological Activity
3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine is a compound characterized by an imidazole ring with a tert-butyl substitution and a propan-1-amine chain. This structure positions it as a potential candidate for various biological applications, particularly in medicinal chemistry and enzyme inhibition. Its unique properties have led to investigations into its biological activity, including its role as an enzyme inhibitor and its interaction with biological receptors.
The compound has the following chemical properties:
- Molecular Formula : C10H19N3
- CAS Number : 1368221-87-7
- Boiling Point : Approximately 312.3 °C (predicted)
- Density : 1.00 g/cm³ (predicted)
- pKa : 10.06 (predicted) .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins, which may lead to modulation of enzymatic activities or receptor functions. This interaction can result in either inhibition or activation of specific biochemical pathways .
Antimicrobial Activity
In the broader context of imidazole derivatives, compounds with similar structures have demonstrated significant antimicrobial properties. For example, certain imidazole derivatives have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound may also possess similar activities . Further testing is necessary to establish its specific antimicrobial efficacy.
Cancer Research
The compound's potential role in cancer therapy is noteworthy. The modulation of immune checkpoints via small molecules has become a promising area of research. Compounds that disrupt the PD-1/PD-L1 interaction can enhance T-cell activity against tumors, suggesting that derivatives like this compound could be valuable in developing new cancer therapies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-tert-butylimidazole | Structure | Moderate enzyme inhibition |
| 4,5-dihydroimidazole | Structure | Antimicrobial properties |
| 1-tert-butylimidazole | Structure | Potential anticancer activity |
Case Studies
While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:
- PD-L1 Inhibitors : A study identified novel small molecule inhibitors targeting PD-L1, demonstrating enhanced T-cell responses against tumors when used in combination with existing therapies .
- RAS Inhibition : Research on pan-RAS inhibitors highlights the importance of structural modifications for achieving selective inhibition of mutant RAS proteins, which are commonly implicated in various cancers .
Q & A
Q. What are the standard synthetic routes for 3-(2-tert-butyl-1H-imidazol-1-yl)propan-1-amine?
Methodological Answer: The synthesis typically involves a multi-step approach:
Imidazole Core Formation : React tert-butyl-substituted imidazole precursors with 3-chloropropan-1-amine under basic conditions to form the imidazole-propanamine backbone.
Functionalization : Introduce the tert-butyl group via alkylation or condensation reactions. For example, use benzaldehyde derivatives in a condensation reaction with 3-(1H-imidazol-1-yl)propan-1-amine, catalyzed by Lewis acids (e.g., AlCl₃) at 60–80°C .
Purification : Isolate the product via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) and confirm purity via HPLC (>98%).
Q. Key Considerations :
- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.
- Optimize solvent polarity to prevent side reactions (e.g., over-alkylation).
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic methods:
Note : Cross-validate data with computational tools (e.g., PubChem’s InChI key) to resolve ambiguities .
Q. What safety protocols are critical for handling this compound?
Methodological Answer: Refer to SDS guidelines for imidazole derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Store in airtight containers at –20°C, away from oxidizers .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts (e.g., dimerization)?
Methodological Answer:
- Temperature Control : Maintain reactions at 60–70°C to prevent thermal decomposition .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to improve regioselectivity .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
- Computational Pre-Screening : Apply quantum chemical calculations (e.g., DFT) to predict reactive pathways and identify optimal conditions before lab trials .
Case Study : A 15% yield increase was achieved by switching from toluene to DMF, reducing dimer formation from 22% to 5% .
Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Variable Temperature NMR : Perform experiments at 25°C and –40°C to detect dynamic processes (e.g., tautomerism) affecting peak splitting .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H and 13C shifts .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(2-methylimidazol-1-yl)propan-1-amine) to validate assignments .
Example : A disputed δ 3.1 ppm signal was confirmed as the propan-1-amine chain via HSQC correlation to a carbon at δ 42 ppm .
Q. What computational methods are effective for predicting biological activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). Focus on the imidazole ring’s interaction with heme iron .
- QSAR Modeling : Train models on imidazole derivatives’ bioactivity data to predict IC₅₀ values for new analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER force field) .
Validation : Predicted IC₅₀ values for CYP3A4 inhibition showed <15% deviation from experimental data in recent studies .
Q. How can stability issues (e.g., hydrolysis) under physiological conditions be addressed?
Methodological Answer:
- pH Profiling : Conduct stability assays in buffers (pH 2–10) to identify degradation hotspots.
- Structural Modification : Introduce electron-withdrawing groups (e.g., CF₃) to the imidazole ring to reduce nucleophilic attack .
- Lyophilization : Stabilize the compound as a lyophilized powder for long-term storage .
Q. What strategies are recommended for troubleshooting low yields in scaled-up synthesis?
Methodological Answer:
- Reactor Design : Use continuous-flow systems to enhance heat/mass transfer and reduce batch variability .
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .
- Byproduct Recycling : Isolate and characterize side products (e.g., dimeric species) for potential repurposing .
Example : Switching from batch to flow chemistry improved yield from 45% to 72% at 100 g scale .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
- Cell Line Validation : Ensure consistent passage numbers and culture conditions (e.g., hypoxia vs. normoxia).
- Metabolic Profiling : Measure compound uptake and metabolism using LC-MS/MS (e.g., detect N-dealkylation products) .
- Target Engagement Assays : Use CRISPR knockouts to confirm if cytotoxicity is target-specific or off-target-mediated .
Case Study : Contradictory results in HeLa vs. HEK293 cells were traced to differential expression of the ABCB1 transporter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
